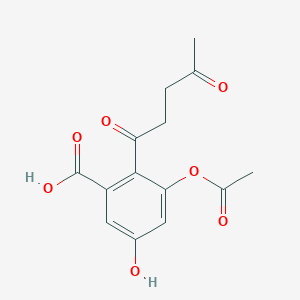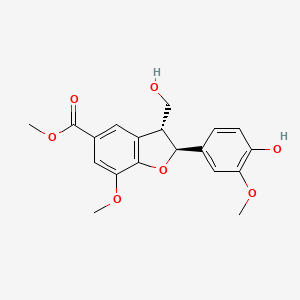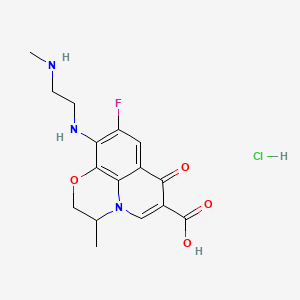![molecular formula C27H28ClN7O3S B568811 1-[4-[4-[2-[4-Chloro-3-(diethylsulfamoyl)anilino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methylurea CAS No. 1402452-15-6](/img/structure/B568811.png)
1-[4-[4-[2-[4-Chloro-3-(diethylsulfamoyl)anilino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[4-[2-[4-Chloro-3-(diethylsulfamoyl)anilino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methylurea is a useful research compound. Its molecular formula is C27H28ClN7O3S and its molecular weight is 566.077. The purity is usually 95%.
BenchChem offers high-quality 1-[4-[4-[2-[4-Chloro-3-(diethylsulfamoyl)anilino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-[4-[2-[4-Chloro-3-(diethylsulfamoyl)anilino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methylurea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactions and Derivatives
- Synthesis of Pyrimidine Derivatives : Research indicates the synthesis of various pyrimidine derivatives, which include compounds related to the chemical structure of interest. For example, a study explored the reaction of certain pyrazol compounds with heterocyclic CH acids, leading to the formation of substituted pyrazoles and anilines (Erkin & Ramsh, 2014). Similarly, other studies have synthesized N-(pyrimidin-5-yl)-N′-phenylureas from related compounds, showing promise in anti-TMV (tobacco mosaic virus) activity (Yuan et al., 2011).
Synthesis Techniques and Applications
- Development of New Compounds : Various studies have focused on the synthesis of new pyrimidine compounds, employing different techniques. For instance, research has been conducted on synthesizing new pyrimidine derivatives like 6-methyl-4-(3-phenyl-pyridin-4-ylmethanone-1-H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide, using methods like the Biginelli reaction (Rathod & Solanki, 2018). These compounds are characterized for their potential applications in medicine and other fields.
Potential Biological Activities
- Biological and Antimicrobial Activities : Research has also been focused on the biological activities of pyrimidine derivatives. For example, novel pyrimidine derivatives with (pyridin-3-ylmethyl)thio and phenylamino moieties showed significant antifungal activities against Botrytis cinerea and Sclerotinia sclerotiorum (Wang et al., 2018). Additionally, pyrimidine salts synthesized with chloranilic and picric acids exhibited noteworthy antibacterial and antifungal properties (Mallikarjunaswamy et al., 2013).
Catalytic and Chemical Properties
- Synthesis of Complexes and Catalytic Activities : There is research on the synthesis of complexes using related pyrimidine compounds, analyzing their spectroscopic properties and potential applications. For example, the synthesis of 1-(4-chloro phenyl)-3-(pyrimidin-2-yl) thiourea and its complexes with various metals has been studied, revealing interesting chemical properties (Ali, 2015).
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives often interact with protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it may inhibit protein kinases, thereby affecting cell growth and metabolism .
Biochemical Pathways
Given that protein kinases are often involved in signal transduction pathways, it is likely that this compound could affect a variety of cellular processes .
Result of Action
Inhibition of protein kinases can lead to a variety of effects, including changes in cell growth and metabolism .
properties
IUPAC Name |
1-[4-[4-[2-[4-chloro-3-(diethylsulfamoyl)anilino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClN7O3S/c1-4-35(5-2)39(37,38)25-17-21(10-11-22(25)28)32-26-31-15-13-23(34-26)19-12-14-30-24(16-19)18-6-8-20(9-7-18)33-27(36)29-3/h6-17H,4-5H2,1-3H3,(H2,29,33,36)(H,31,32,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFJBSIAXYEPBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)NC2=NC=CC(=N2)C3=CC(=NC=C3)C4=CC=C(C=C4)NC(=O)NC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClN7O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[4-[2-[4-Chloro-3-(diethylsulfamoyl)anilino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(5-nitro-2-phenylmethoxyphenyl)sulfanylpropanoic acid](/img/structure/B568728.png)
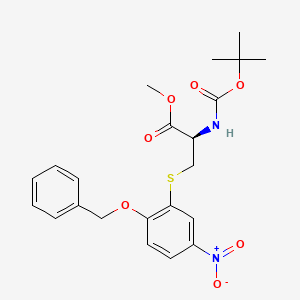
![8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine](/img/structure/B568731.png)
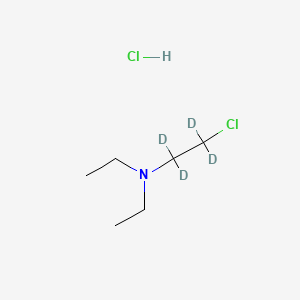
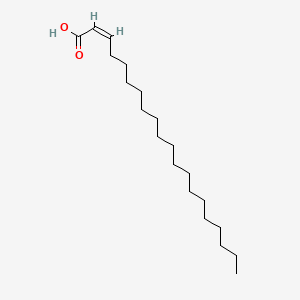

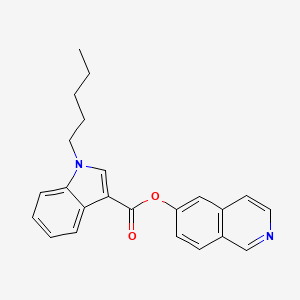
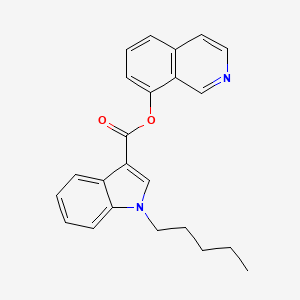

![Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B568742.png)
